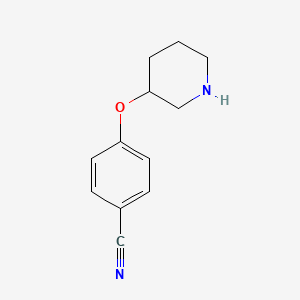

4-(3-Piperidinyloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h3-6,12,14H,1-2,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBKWCFPFFJUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660435 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-34-7 | |

| Record name | 4-[(Piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Piperidinyloxy)benzonitrile CAS number and molecular weight

Topic: 4-(3-Piperidinyloxy)benzonitrile: Technical Monograph & Application Guide Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Optimizing GPCR Ligand Design via Conformationally Restricted Ether Scaffolds

Executive Summary

In the landscape of modern medicinal chemistry, 4-(3-Piperidinyloxy)benzonitrile (CAS: 902837-34-7) represents a high-value pharmacophore building block. It serves as a critical intermediate in the synthesis of non-imidazole Histamine H3 receptor antagonists, Serotonin (5-HT) modulators, and other GPCR-targeted therapeutics.

Unlike its 4-substituted isomer, the 3-piperidinyloxy variant introduces a chiral center and a distinct vector orientation for the secondary amine. This structural nuance allows medicinal chemists to fine-tune physicochemical properties (logP, pKa) and probe specific hydrophobic pockets within receptor binding sites. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in drug discovery.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| Chemical Name | 4-(3-Piperidinyloxy)benzonitrile |

| CAS Number | 902837-34-7 |

| Molecular Formula | C₁₂H₁₄N₂O |

| Molecular Weight | 202.25 g/mol |

| SMILES | N#CC1=CC=C(OC2CNCCC2)C=C1 |

| Appearance | White to off-white solid (typically) |

| pKa (Calculated) | ~9.2 (Piperidine nitrogen) |

| logP (Calculated) | ~1.7 – 2.1 |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (Free base) |

Structural Analysis & Pharmacophore Logic

The utility of 4-(3-Piperidinyloxy)benzonitrile lies in its ability to serve as a rigidified linker . In many H3 antagonist designs, a flexible propoxy linker connects a lipophilic core to a basic amine. Replacing this flexible chain with a piperidine ring reduces the entropic penalty of binding.

Key Structural Features:

-

The Nitrile Handle: A versatile electrophile. It can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted into heterocycles (e.g., tetrazoles, oxadiazoles) to engage in hydrogen bonding.

-

The Ether Linkage: Provides metabolic stability compared to esters, while maintaining the necessary electron-donating properties to the phenyl ring.

-

The 3-Piperidine Vector:

-

Chirality: The 3-position is chiral. While often supplied as a racemate, separating the (R) and (S) enantiomers allows for precise probing of the receptor's stereochemical requirements.

-

Vector Geometry: The 3-substitution projects the amine nitrogen at a different angle compared to the 4-isomer, potentially accessing different interactions (e.g., Aspartate residues) in the GPCR orthosteric site.

-

Figure 1: Pharmacophore logic demonstrating how the scaffold contributes to ligand potency and selectivity.

Synthesis & Manufacturing Protocol

The synthesis of 4-(3-Piperidinyloxy)benzonitrile typically follows a Nucleophilic Aromatic Substitution (

Reagents & Materials[1][4][5][6][7]

-

Starting Material A: 4-Fluorobenzonitrile (CAS: 1194-02-1)

-

Starting Material B: N-Boc-3-hydroxypiperidine (CAS: 85275-45-2)

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Solvent: DMF or DMSO (anhydrous)

-

Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane

Step-by-Step Protocol

Phase 1:

Coupling

-

Activation: In a flame-dried flask under

, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C. -

Deprotonation: Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases. Why? To generate the more nucleophilic alkoxide.

-

Addition: Add 4-Fluorobenzonitrile (1.1 eq) dropwise.

-

Reaction: Warm to room temperature and stir. If reaction is sluggish, heat to 60-80°C. Monitor by TLC (Hexane:EtOAc) or LCMS. Look for the disappearance of the phenol/fluoride peak.

-

Workup: Quench with ice water. Extract with EtOAc. Wash organics with brine to remove DMF. Dry over

and concentrate. -

Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Phase 2: Boc-Deprotection

-

Dissolution: Dissolve the intermediate (Boc-protected ether) in DCM.

-

Acidolysis: Add TFA (10-20 eq) or 4M HCl/Dioxane at 0°C. Stir at RT for 1-2 hours.

-

Validation: Monitor by LCMS for mass shift (M-100 for Boc loss).

-

Isolation:

-

For HCl salt: Concentrate to dryness; triturate with ether to obtain the solid salt.

-

For Free base: Basify with saturated

, extract with DCM/IPA (3:1), dry and concentrate.

-

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Medicinal Chemistry Applications

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine. Antagonists are developed for narcolepsy, ADHD, and cognitive deficits (Alzheimer's).[1]

-

Role of Scaffold: The 4-(3-piperidinyloxy) phenyl group mimics the 4-alkoxy-phenyl pharmacophore found in compounds like Ciproxifan or Pitolisant.

-

Optimization: The 3-isomer is often used in SAR libraries to break symmetry and improve oral bioavailability compared to the more crystalline 4-isomer.

Serotonin (5-HT) Modulation

Piperidine ethers are privileged structures in SSRIs and 5-HT receptor ligands. The nitrile group can be converted to an amidine or tetrazole to mimic the electrostatic properties required for 5-HT binding pockets.

Metabolic Stability

The ether linkage is generally resistant to CYP450 hydrolysis, unlike ester or amide linkers. However, the piperidine nitrogen is a site for N-dealkylation or oxidation.

-

Strategy: Substituents (alkyl, cycloalkyl) are usually added to the piperidine nitrogen in the final drug molecule to block metabolic soft spots and improve blood-brain barrier (BBB) penetration.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage | H319 | Causes serious eye irritation. |

| STOT - Single Exp. | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Use within a chemical fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place (2-8°C recommended). Hygroscopic if in salt form (HCl).

References

-

Appchem. (n.d.). 4-(3-Piperidinyloxy)benzonitrile Product Data. Retrieved from

-

Dvorak, C. A., et al. (2005).[2] "4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists."[2] Journal of Medicinal Chemistry, 48(6), 2229–2238.[2]

-

PubChem. (n.d.).[3] Compound Summary for 4-(3-piperidinyloxy)benzonitrile. National Library of Medicine.

-

Apodaca, R., et al. (2003). "A new class of diamine-based human histamine H3 receptor antagonists: 4-(aminoalkoxy)benzylamines."[2][4] Journal of Medicinal Chemistry, 46(18), 3938-44.[4]

Sources

- 1. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-phenoxypiperidines: potent, conformationally restricted, non-imidazole histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Benzyloxybenzonitrile | C14H11NO | CID 561371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A new class of diamine-based human histamine H3 receptor antagonists: 4-(aminoalkoxy)benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 4-(3-Piperidinyloxy)benzonitrile for Research and Development

Executive Summary: Compound Identity and Core Hazard Profile

4-(3-Piperidinyloxy)benzonitrile is a bifunctional organic molecule of interest in medicinal chemistry and drug development, likely for its potential interactions with neurological targets.[1] Its structure, incorporating both a piperidine ring and a benzonitrile moiety, dictates a specific and dual-natured hazard profile that requires careful consideration. The primary hazards, based on available data for its isomer, are categorized as Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure), particularly affecting the respiratory system.[2]

The core of this guide is to move beyond mere hazard listing and to instill a deep understanding of the causality behind these risks. The benzonitrile group presents a latent risk associated with all organic nitriles: the potential for metabolic release of cyanide, a potent inhibitor of cellular respiration.[3] The piperidine component, while modified by the ether linkage, is derived from a heterocyclic amine known for its own set of hazards, including flammability and corrosivity in its pure form.

This document will detail a self-validating system of protocols, from initial risk assessment to emergency response, ensuring that researchers can handle this compound with the highest degree of safety and scientific integrity.

| Identifier | 4-(3-Piperidinyloxy)benzonitrile (Target Compound) | 3-(4-Piperidinyloxy)benzonitrile hydrochloride (Primary Data Source) [1][2] |

| Structure | (Structure not available in search results) | (Structure not available in search results) |

| CAS Number | Not explicitly found; related to 1044765-35-6 for the core ring system[4] | 950649-07-7 |

| Molecular Formula | C₁₂H₁₄N₂O[5] | C₁₂H₁₄N₂O·HCl |

| Molecular Weight | 202.25 g/mol (as free base)[5] | 238.70 g/mol |

| Physical Form | Predicted to be a solid | White to off-white solid[1] |

The Chemistry of Risk: A Mechanistic Hazard Analysis

Understanding why a compound is hazardous is the cornerstone of effective safety management. The risks associated with 4-(3-Piperidinyloxy)benzonitrile stem directly from its two key functional domains.

The Benzonitrile Moiety: A Progenitor to Cyanide

Organic nitriles (R-C≡N) must always be handled with the utmost caution due to their potential to be metabolized in vivo to release the cyanide ion (CN⁻). This process, often mediated by cytochrome P450 enzymes in the liver, can lead to a blockade of cellular respiration by inhibiting the mitochondrial enzyme cytochrome c oxidase.[3] While the metabolic fate of this specific molecule has not been fully investigated, the potential for hydrocyanic acid release is the most severe toxicological risk and dictates the use of stringent controls to prevent ingestion, inhalation, and dermal absorption.[6]

The Piperidine Moiety: A Heterocyclic Base

Piperidine is a cyclic secondary amine that is both flammable and corrosive. While its incorporation into the larger molecule via an ether linkage significantly alters these properties, the heterocyclic nitrogen still imparts basicity and potential reactivity. The hydrochloride salt form of the isomer indicates it is a base, and this reactivity should be considered.[2] Furthermore, piperidine derivatives can have complex pharmacological and toxicological profiles.

GHS Hazard Classification (Based on Isomer Data)

The following classifications are derived from the SDS for 3-(4-Piperidinyloxy)benzonitrile hydrochloride and should be adopted as the minimum standard for handling the target compound.[2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system: H335 - May cause respiratory irritation.

Proactive Safety: A Risk Assessment and Mitigation Workflow

A self-validating safety protocol begins long before the compound is handled. The following workflow ensures that all risks are identified and controlled proactively.

Caption: Immediate first aid actions for different exposure routes. [2]

Spill Containment and Cleanup

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if dust is airborne.

-

Secure Area: Restrict access to the spill area.

-

Don PPE: Wear, at a minimum, double nitrile gloves, a lab coat, and chemical splash goggles. For large spills, a respirator may be necessary.

-

Containment: Gently cover the spill with a chemical absorbent material or vermiculite. Do not use dry sweeping, which can aerosolize the powder. [7]5. Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontamination: Clean the spill area with a damp cloth, then wash with soap and water. Place all cleaning materials into the hazardous waste container.

Storage, Stability, and Disposal

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [7]* Chemical Stability: The compound is stable under normal storage conditions. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. [6]* Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide. [6]* Disposal: All waste material containing this compound must be treated as hazardous waste and disposed of through a licensed contractor, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains. [7]

References

- SAFETY DATA SHEET - 3-(4-Piperidinyloxy)benzonitrilehydrochloride. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC467970010&productDescription=3-%284-PIPERIDINYLOXY%29BENZONITRILE&vendorId=VN000321&countryCode=US&language=en]

- SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/294098]

- CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochl... CymitQuimica. [URL: https://www.cymitquimica.com/cas/950649-07-7]

- Safety Data Sheet - 4-(Trans-4-propylcyclohexyl)benzonitrile. ChemScene. [URL: https://www.chemscene.com/attach/msds/CS-W010413_CS-W010413-MSDS.pdf]

- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/29350_1.pdf]

- SAFETY DATA SHEET - Piperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

- SAFETY DATA SHEET - N-(Benzyloxycarbonyl)-4-piperidinone. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AAH6613303&productDescription=N-CBZ-PIPERIDONE+97%25+1GR&vendorId=VN000321&countryCode=US&language=en]

- SAFETY DATA SHEET - Benzonitrile. ChemDmart. [URL: https://www.chemdmart.com/images/product/msds/DRE-C10538500_1.pdf]

- SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. Maybridge (Thermo Fisher Scientific).

- 4-(Piperidin-3-yl)benzonitrile. ChemScene. [URL: https://www.chemscene.com/products/4-(Piperidin-3-yl)benzonitrile.html]

- 4-(3-piperidinyloxy)benzonitrile (C12H14N2O). PubChemLite. [URL: https://pubchemlite.org/compound/KMBKWCFPFFJUPE-UHFFFAOYSA-N]

- 4-Benzyloxybenzonitrile | C14H11NO | CID 561371. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/561371]

- Immediately dangerous to life or health (IDLH) value profile: Benzonitrile. CDC. [URL: https://www.cdc.gov/niosh/idlh/100470.html]

- Material Safety Data Sheet - 4-(Benzyloxy)benzonitrile. Cole-Parmer. [URL: https://www.coleparmer.com/msds/29/50/29509.htm]

- Benzonitrile: Human health tier II assessment. Australian Government Department of Health. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Benzonitrile_Human%20health%20tier%20II%20assessment.pdf]

Sources

- 1. CAS 950649-07-7: 3-(4-Piperidinyloxy)benzonitrile hydrochl… [cymitquimica.com]

- 2. fishersci.at [fishersci.at]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 4-(3-piperidinyloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Therapeutic applications of 4-(3-Piperidinyloxy)benzonitrile in medicinal chemistry

An In-Depth Technical Guide to the Therapeutic Potential of 4-(3-Piperidinyloxy)benzonitrile in Medicinal Chemistry

Abstract

The 4-(piperidinyloxy)benzonitrile scaffold is a promising chemotype in modern medicinal chemistry, with derivatives showing activity against a range of biological targets, particularly within the central nervous system (CNS). This technical guide provides a comprehensive analysis of 4-(3-piperidinyloxy)benzonitrile, a specific, yet underexplored, positional isomer within this class. Due to the limited direct research on this molecule, this guide synthesizes data from closely related analogs to predict its chemical properties, potential therapeutic applications, and mechanisms of action. By examining the structure-activity relationships (SAR) of analogous compounds, we present a predictive framework for researchers and drug development professionals. This document aims to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of 4-(3-piperidinyloxy)benzonitrile.

Introduction: The Significance of the Piperidinyloxy Benzonitrile Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system. Its saturated, heterocyclic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This three-dimensional arrangement is crucial for precise interactions with the binding sites of biological targets. The basic nitrogen atom of the piperidine ring is often involved in key salt-bridge interactions with acidic residues in proteins and can be readily modified to tune the pharmacokinetic and pharmacodynamic properties of a molecule.

The benzonitrile group, on the other hand, is a versatile functional group in medicinal chemistry. The nitrile moiety is a potent hydrogen bond acceptor and can participate in crucial interactions with protein targets. Furthermore, the aromatic ring can be substituted to modulate electronic properties and engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

The combination of these two pharmacophores in the 4-(piperidinyloxy)benzonitrile scaffold creates a molecule with significant potential for biological activity. The ether linkage provides a flexible yet stable connection between the two key moieties. The position of this linkage on the piperidine ring is a critical determinant of the molecule's overall shape and its ability to interact with specific biological targets. While the 4-oxy isomer has been more extensively studied, this guide will focus on the therapeutic potential of the less-explored 3-oxy isomer, 4-(3-piperidinyloxy)benzonitrile, by drawing logical inferences from the established knowledge of its analogs.

Synthesis and Chemical Properties of 4-(3-Piperidinyloxy)benzonitrile

Proposed Synthetic Protocol

A plausible and efficient synthesis of 4-(3-piperidinyloxy)benzonitrile involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with the alkoxide of 3-hydroxypiperidine. The N-Boc protected form of 3-hydroxypiperidine is recommended to prevent side reactions involving the secondary amine.

Step 1: Protection of 3-Hydroxypiperidine

The commercially available 3-hydroxypiperidine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent the secondary amine from acting as a nucleophile in the subsequent step.

Step 2: Williamson Ether Synthesis

The N-Boc-3-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon bearing the fluorine atom, displacing the fluoride ion.

Step 3: Deprotection

The final step involves the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the desired product, 4-(3-piperidinyloxy)benzonitrile.

Chemical Properties

The key chemical properties of 4-(3-piperidinyloxy)benzonitrile, as predicted and reported in public databases, are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H14N2O | PubChem[1] |

| Molecular Weight | 202.25 g/mol | PubChem[1] |

| Predicted XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for 4-(3-piperidinyloxy)benzonitrile.

Structure-Activity Relationship (SAR) and Predicted Therapeutic Applications

The therapeutic potential of 4-(3-piperidinyloxy)benzonitrile can be inferred from the SAR of closely related compounds. A key study on benzyloxy piperidine derivatives as dopamine D4 receptor (D4R) antagonists provides critical insights into the influence of the substitution pattern on the piperidine ring[2].

The Critical Role of Piperidine Substitution

In the development of D4R antagonists, both 3- and 4-substituted piperidine scaffolds have been explored. The study by Gentry et al. (2021) demonstrated that moving the oxygen linkage from the 4-position to the 3-position of the piperidine ring can be a productive modification for achieving potent and selective D4R antagonism[2]. This suggests that the spatial arrangement of the benzyloxy group (and by extension, a benzonitrile-oxy group) is a key determinant of binding affinity and selectivity for the D4 receptor.

Predicted Therapeutic Applications in Neurological and Psychiatric Disorders

Given that benzyloxy piperidine analogs show potent D4R antagonism, it is highly probable that 4-(3-piperidinyloxy)benzonitrile will also exhibit affinity for this receptor. The D4 receptor is primarily expressed in the limbic system of the brain and has been implicated in the pathophysiology of several neurological and psychiatric disorders, including:

-

Schizophrenia: The D4 receptor has been a target for atypical antipsychotics.

-

Parkinson's Disease: D4R antagonists have been investigated for their potential to alleviate L-DOPA-induced dyskinesias[2][3].

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The D4 receptor is involved in cognitive processes and attention.

-

Substance Abuse and Addiction: The D4 receptor plays a role in the brain's reward circuitry.

Therefore, 4-(3-piperidinyloxy)benzonitrile is a promising candidate for development as a therapeutic agent for these conditions.

Comparison of 3-oxy and 4-oxy Piperidine Analogs

| Feature | 3-oxy Piperidine Analogs | 4-oxy Piperidine Analogs | Rationale and Implications |

| Scaffold Novelty | Less explored, offering potential for novel intellectual property. | More common in medicinal chemistry literature. | The 3-oxy scaffold represents a less crowded chemical space. |

| Stereochemistry | The 3-position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. | The 4-position is achiral, simplifying synthesis. | Chirality in 3-oxy analogs can lead to improved potency and selectivity. |

| Predicted Target | Dopamine D4 Receptor | Dopamine D4 Receptor, Muscarinic Receptors[4] | Both isomers are likely to have CNS targets. |

| Potential Advantage | May offer a different binding orientation within the D4R, potentially leading to improved selectivity or a different pharmacological profile. | Well-established scaffold with a more predictable pharmacology. | The unique vector of the substituent in the 3-position could be advantageous. |

Predicted Mechanism of Action and Proposed Biological Evaluation

Based on the SAR analysis, the most probable mechanism of action for 4-(3-piperidinyloxy)benzonitrile is the antagonism of the dopamine D4 receptor.

Hypothesized Signaling Pathway

The D4 receptor is a G-protein coupled receptor (GPCR) that, upon binding to dopamine, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, 4-(3-piperidinyloxy)benzonitrile would bind to the D4 receptor and block the effects of dopamine, thereby preventing the downstream signaling cascade.

Caption: Hypothesized mechanism of action via D4 receptor antagonism.

Recommended Experimental Workflow for Biological Evaluation

To validate the predicted therapeutic potential of 4-(3-piperidinyloxy)benzonitrile, a systematic biological evaluation is necessary. The following workflow is recommended:

Step 1: In Vitro Receptor Binding Assays

-

Primary Screen: Determine the binding affinity (Ki) of the compound for the human dopamine D4 receptor using a radioligand binding assay.

-

Selectivity Panel: Screen the compound against other dopamine receptor subtypes (D1, D2, D3, D5) and a panel of other relevant CNS receptors (e.g., serotonin, adrenergic, muscarinic) to assess its selectivity.

Step 2: In Vitro Functional Assays

-

cAMP Assay: Perform a functional assay to measure the effect of the compound on dopamine-mediated inhibition of cAMP production in cells expressing the D4 receptor. This will confirm whether the compound acts as an antagonist, agonist, or inverse agonist.

Step 3: In Vitro ADME/Tox Profiling

-

Metabolic Stability: Assess the stability of the compound in liver microsomes to predict its metabolic clearance.

-

CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

-

hERG Channel Assay: Determine the compound's potential for cardiotoxicity by assessing its interaction with the hERG potassium channel.

-

Cell Viability Assay: Evaluate the general cytotoxicity of the compound in a relevant cell line.

Step 4: In Vivo Proof-of-Concept Studies

-

Based on the in vitro profile, select an appropriate animal model of a CNS disorder (e.g., a model of L-DOPA-induced dyskinesia in rodents) to evaluate the in vivo efficacy of the compound.

Caption: Proposed experimental workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental data on 4-(3-piperidinyloxy)benzonitrile is currently lacking, a thorough analysis of its structural features and the established SAR of its close analogs strongly suggests its potential as a novel therapeutic agent. The most promising avenue for this compound appears to be as a dopamine D4 receptor antagonist for the treatment of neurological and psychiatric disorders. Its unique 3-oxy substitution pattern may offer advantages in terms of selectivity and novelty.

Future research should focus on the following:

-

Synthesis and Characterization: The first crucial step is to synthesize and fully characterize 4-(3-piperidinyloxy)benzonitrile to confirm its structure and purity.

-

Biological Validation: The proposed experimental workflow should be executed to determine its in vitro and in vivo pharmacological profile.

-

Lead Optimization: Should the initial biological data be promising, further medicinal chemistry efforts could be directed towards optimizing its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a solid foundation and a clear roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.

References

-

Gentry, P. R., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Chemical Neuroscience, 12(11), 1993-2005. Available at: [Link].

-

PubChem. 4-(3-piperidinyloxy)benzonitrile. Available at: [Link].

-

Reich, S. G., & Savitt, J. M. (2019). Parkinson's Disease. Medical Clinics of North America, 103(2), 337-350. Available at: [Link].

-

Ringom, A. P., et al. (1987). N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. Journal of Medicinal Chemistry, 30(8), 1473-1476. Available at: [Link].

Sources

- 1. PubChemLite - 4-(3-piperidinyloxy)benzonitrile (C12H14N2O) [pubchemlite.lcsb.uni.lu]

- 2. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

- 4. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for nucleophilic aromatic substitution to form 4-(3-Piperidinyloxy)benzonitrile

Application Notes and Protocols

Topic: Protocol for Nucleophilic Aromatic Substitution to form 4-(3-Piperidinyloxy)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of 4-(3-Piperidinyloxy)benzonitrile via SNAr

Introduction: The Significance of Aryl Piperidinyl Ethers

The 4-(3-piperidinyloxy)benzonitrile scaffold is a key structural motif found in a variety of pharmacologically active molecules. Aryl piperidinyl ethers serve as crucial intermediates in the development of novel therapeutics, particularly in neuroscience and oncology, where they can modulate biological pathways and receptor interactions[1]. The synthesis of these compounds is therefore of significant interest to the drug development community.

This guide provides a detailed protocol for the synthesis of 4-(3-piperidinyloxy)benzonitrile from 4-fluorobenzonitrile and (S)-N-Boc-3-hydroxypiperidine, employing a Nucleophilic Aromatic Substitution (SNAr) reaction. The strategy involves an initial ether formation followed by the removal of a protecting group, a common and effective approach for managing the reactivity of bifunctional molecules like hydroxypiperidine[2].

The SNAr Reaction: Mechanism and Key Principles

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming carbon-heteroatom bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system[3]. The reaction proceeds via a two-step addition-elimination mechanism[4][5].

-

Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex[4][6][7]. The stability of this intermediate is crucial for the reaction to proceed.

-

Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product[4].

For a successful SNAr reaction, three conditions must be met:

-

An Activated Ring: The aromatic ring must be rendered electron-poor by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. The EWG stabilizes the negative charge of the Meisenheimer complex through resonance[8][9]. In this synthesis, the nitrile group (-CN) at the para position of 4-fluorobenzonitrile serves as the activating group.

-

A Good Leaving Group: The leaving group must be able to depart with the electron pair from the C-X bond. For SNAr reactions, the reactivity order for halogens is F > Cl > Br > I[6][10]. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, making the ipso-carbon more electrophilic[5].

-

A Strong Nucleophile: The attacking species must be a potent nucleophile. In this protocol, the hydroxyl group of 3-hydroxypiperidine is deprotonated by a base to form a much more nucleophilic alkoxide anion.

Figure 1: The Addition-Elimination Mechanism of the SNAr Reaction.

Experimental Design and Protocol

This synthesis is performed in two main stages: the SNAr coupling reaction to form the protected ether, followed by acidic deprotection to yield the final product. The use of an N-Boc protecting group on the piperidine nitrogen prevents it from competing with the hydroxyl group as a nucleophile, ensuring regioselectivity[2].

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Role | Notes |

| (S)-N-Boc-3-hydroxypiperidine | 201.27 | Nucleophile Precursor | A key chiral intermediate. Ensure it is of high purity.[11] |

| 4-Fluorobenzonitrile | 121.12 | Electrophile | The nitrile group activates the ring for SNAr.[12] |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | Base | A strong base to deprotonate the alcohol. Handle with care under inert atmosphere. |

| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Anhydrous grade is essential. A polar aprotic solvent that enhances SNAr rates.[6] |

| Trifluoroacetic Acid (TFA) | 114.02 | Deprotection Reagent | Used for the removal of the Boc protecting group.[13] |

| Dichloromethane (DCM) | 84.93 | Solvent | Used for extraction and deprotection. |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |

| Saturated aq. NH₄Cl | - | Quenching Agent | |

| Saturated aq. NaHCO₃ | - | Neutralizing Wash | |

| Brine | - | Aqueous Wash | |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Workflow Overview

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. iscnagpur.ac.in [iscnagpur.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Actinide-mediated coupling of 4-fluorobenzonitrile: synthesis of an eight-membered thorium(iv) tetraazametallacycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Technical Application Note: Reductive Amination Strategies for 4-(3-Piperidinyloxy)benzonitrile

Executive Summary

This technical guide details the optimization of reductive amination reactions utilizing 4-(3-Piperidinyloxy)benzonitrile (CAS: 180327-14-4). This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in the synthesis of Histamine H3 receptor antagonists, choline transporter inhibitors, and other GPCR ligands.

The core challenge in derivatizing this molecule lies in the chemoselective alkylation of the secondary piperidine amine while preserving the sensitive benzonitrile moiety. Standard hydrogenation protocols (e.g., H₂/Pd-C) pose a high risk of reducing the nitrile to a primary benzylamine. Therefore, this guide prioritizes hydride-based methods, specifically utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide/Sodium Borohydride systems, to ensure high fidelity and yield.

Chemical Context & Mechanistic Strategy

Substrate Analysis

-

Nucleophile: The secondary amine at the piperidine 3-position is moderately sterically hindered compared to a 4-substituted piperidine.

-

Electrophile: The target aldehyde or ketone.

-

Sensitive Moiety: The nitrile (cyano) group on the benzene ring.[1] It is susceptible to reduction under catalytic hydrogenation or strong hydride conditions (e.g., LiAlH₄) and hydrolysis under strong acidic/basic aqueous conditions.

Reaction Mechanism

The reaction proceeds via a two-step "direct" reductive amination sequence:

-

Imine/Iminium Formation: The secondary amine attacks the carbonyl carbon, releasing water to form an iminium ion.

-

Reduction: The hydride source selectively reduces the iminium ion to the tertiary amine.

Why STAB? Sodium triacetoxyborohydride (STAB) is the reagent of choice. Unlike Sodium Cyanoborohydride (NaCNBH₃), STAB is non-toxic (no cyanide generation) and does not require strict pH control. Crucially, STAB is mild enough to leave the benzonitrile group untouched while rapidly reducing the iminium intermediate.

Experimental Protocols

Protocol A: Standard Amine Alkylation with Aldehydes (STAB Method)

Best for: Aliphatic and aromatic aldehydes.

Reagents:

-

4-(3-Piperidinyloxy)benzonitrile (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv) [Optional, promotes iminium formation]

-

Solvent: 1,2-Dichloroethane (DCE) [Preferred] or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-(3-Piperidinyloxy)benzonitrile (1.0 mmol) in anhydrous DCE (5–10 mL).

-

Carbonyl Addition: Add the aldehyde (1.1 mmol).

-

Note: If the aldehyde is known to be unreactive or forms an acetal, add AcOH (1.0 mmol) at this stage to catalyze iminium formation. Stir for 15–30 minutes at room temperature.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir the mixture at room temperature under nitrogen atmosphere.

-

Monitoring: Monitor by LC-MS or TLC. Most aldehyde reactions reach completion within 2–4 hours.

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

-

Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Alkylation with Sterically Hindered Ketones (Ti(OiPr)₄ Method)

Best for: Cyclic ketones, acetophenones, or when Protocol A fails.

Reagents:

-

4-(3-Piperidinyloxy)benzonitrile (1.0 equiv)

-

Ketone (1.1 – 1.5 equiv)

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

-

Sodium Borohydride (NaBH₄) (2.0 equiv) or STAB

-

Solvent: Methanol (MeOH) or THF[2]

Step-by-Step Procedure:

-

Imine Formation: In a dry flask, combine the amine (1.0 mmol) and ketone (1.2 mmol). Add Ti(OiPr)₄ (neat, 1.5 mmol).

-

Incubation: Stir the neat mixture or concentrated THF solution at room temperature for 6–12 hours.

-

Dilution: Dilute the viscous mixture with anhydrous MeOH (5 mL) or THF.

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 mmol) portion-wise. (Caution: Exothermic with gas evolution).

-

Quench: After 1 hour, quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

-

Filtration: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

-

Workup: Wash the filtrate with brine, dry organic phase, and concentrate.

Critical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the carbonyl substrate, ensuring the safety of the nitrile group.

Figure 1: Decision tree for selecting the optimal reductive amination condition based on carbonyl reactivity.

Comparative Analysis of Reducing Agents

To ensure the integrity of the benzonitrile group, the choice of reducing agent is paramount. The table below summarizes the compatibility profile.

| Reducing Agent | Reactivity | Nitrile Stability | Toxicity | Recommendation |

| STAB (NaBH(OAc)₃) | Moderate | High | Low | Primary Choice |

| NaCNBH₃ | Low/Mod | High | High (HCN) | Secondary Choice |

| NaBH₄ | High | High | Low | Use with Ti(OiPr)₄ |

| H₂ / Pd-C | High | Low (Reduces to amine) | Low | AVOID |

| LiAlH₄ | Very High | Low (Reduces to amine) | High | AVOID |

Troubleshooting & Optimization

-

Incomplete Conversion:

-

Cause: Steric hindrance around the piperidine nitrogen or the carbonyl.

-

Solution: Switch from Protocol A to Protocol B. The Titanium(IV) isopropoxide acts as a potent dehydrating agent, driving the equilibrium to the imine.

-

-

Nitrile Hydrolysis (Amide formation):

-

Cause: Excessive heat or strong aqueous acid/base during workup.

-

Solution: Keep reaction temperature < 40°C. Use saturated NaHCO₃ for quenching rather than strong bases (NaOH) or mineral acids.

-

-

Solvent Choice:

-

DCE is the standard for STAB reactions due to solubility and reaction rate. However, if toxicity is a concern, THF or 2-MeTHF are viable alternatives, though reaction times may increase slightly. Avoid MeOH with STAB as it reacts with the reagent (solvolysis).

-

References

-

Abdel-Magid, A. F., et al. (1996).[4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry.

-

Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions.[2][4][5][7][8][9]

-

Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. asianpubs.org [asianpubs.org]

- 8. orgsyn.org [orgsyn.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Derivatization of 4-(3-Piperidinyloxy)benzonitrile via Amide Bond Formation

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the derivatization of privileged scaffolds is a cornerstone of lead optimization. The 4-(3-piperidinyloxy)benzonitrile moiety is one such scaffold, presenting a versatile platform for the exploration of chemical space in the pursuit of novel therapeutics. The secondary amine of the piperidine ring is a prime handle for derivatization, most commonly through the formation of an amide bond. This transformation, while conceptually simple, is fraught with potential challenges including steric hindrance, epimerization of chiral centers in the acylating agent, and the need for high-purity products.[1]

The selection of an appropriate coupling reagent is therefore a critical decision that can profoundly impact the efficiency, yield, and purity of the desired amide derivative. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of common coupling reagents for the derivatization of 4-(3-piperidinyloxy)benzonitrile. We will delve into the mechanistic nuances of several classes of reagents, provide detailed, field-proven protocols, and offer a comparative analysis to guide your experimental design.

The Challenge: Amide Bond Formation with a Secondary Amine

The nitrogen atom in the piperidine ring of 4-(3-piperidinyloxy)benzonitrile is a secondary amine. While generally nucleophilic, the steric bulk of the piperidine ring can hinder its approach to an activated carboxylic acid, potentially leading to sluggish reactions or the need for more forceful conditions.[2][3] Furthermore, if the carboxylic acid being coupled contains a chiral center, the reaction conditions must be carefully controlled to prevent racemization.[4][5]

Choosing Your Weapon: A Comparative Overview of Coupling Reagents

The ideal coupling reagent should provide high yields of the desired amide with minimal side products and racemization, all under mild reaction conditions. Below is a comparative overview of some of the most widely used coupling reagents in medicinal chemistry.

| Coupling Reagent | Class | Key Advantages | Key Disadvantages | Typical Reaction Time | Relative Cost |

| EDC/HOBt | Carbodiimide | Water-soluble byproducts, cost-effective, low allergenicity.[6][7] | Can lead to racemization without an additive, formation of N-acylurea byproduct.[6] | 12-24 hours | Low |

| HATU | Uronium Salt | High coupling efficiency, low racemization, effective for hindered amines.[8][9] | Higher cost, potential for side reactions with primary amines (guanidinylation).[10] | 1-4 hours | High |

| HBTU | Uronium Salt | Good coupling efficiency, widely used.[8] | Generally considered less reactive than HATU, potential for racemization.[9] | 2-6 hours | Medium |

| T3P® | Phosphonic Anhydride | "Green" reagent, high yields, low epimerization, water-soluble byproducts.[11][12] | Can be more expensive than carbodiimides. | 1-3 hours | Medium-High |

Mechanistic Insights and Experimental Protocols

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. In this section, we will explore the mechanisms of action for our selected coupling reagents and provide detailed, step-by-step protocols for the derivatization of 4-(3-piperidinyloxy)benzonitrile.

EDC/HOBt: The Workhorse Carbodiimide

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an HOBt-ester, which is less prone to racemization and readily reacts with the amine to form the desired amide.[13]

EDC/HOBt Coupling Mechanism.

Experimental Protocol: EDC/HOBt Coupling

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), 4-(3-piperidinyloxy)benzonitrile (1.1 equiv), and HOBt (1.2 equiv).

-

Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

-

Add DIPEA or TEA (2.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[14][15]

-

HATU: The High-Performance Uronium Salt

Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, activates a carboxylic acid to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, leading to faster reaction rates and lower levels of racemization.[10]

HATU Coupling Mechanism.

Experimental Protocol: HATU Coupling

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Anhydrous DMF

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

-

Add 4-(3-piperidinyloxy)benzonitrile (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[13][16]

-

T3P®: The Green and Efficient Alternative

Mechanism of Action: Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that activates carboxylic acids by forming a mixed phosphonic-carboxylic anhydride. This activated intermediate is highly reactive towards amines. The byproducts of the reaction are water-soluble phosphonic acids, which can be easily removed by an aqueous workup, making T3P® an attractive "green" alternative.[11][17]

T3P® Coupling Workflow.

Experimental Protocol: T3P® Coupling

-

Materials:

-

Carboxylic acid (1.0 equiv)

-

4-(3-Piperidinyloxy)benzonitrile (1.1 equiv)

-

T3P® (50% in Ethyl Acetate or DMF) (1.5 equiv)

-

DIPEA or N-methylmorpholine (NMM) (3.0 equiv)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 equiv) and 4-(3-piperidinyloxy)benzonitrile (1.1 equiv) in anhydrous EtOAc or MeCN (0.1-0.5 M) at room temperature, add the base (3.0 equiv).

-

Add the T3P® solution (1.5 equiv) dropwise over 5-10 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Troubleshooting and Optimization

-

Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the equivalents of the coupling reagent and the amine. For sterically hindered substrates, switching to a more powerful coupling reagent like HATU may be beneficial. Pre-activation of the carboxylic acid before adding the amine can also improve yields.

-

Racemization: If racemization is a concern, use a less reactive base (e.g., NMM instead of DIPEA), run the reaction at a lower temperature (0 °C), and ensure the use of an additive like HOBt or HOAt. T3P® is also known for low levels of epimerization.[12]

-

Difficult Purification: The choice of coupling reagent can significantly impact the ease of purification. EDC and T3P® are advantageous in this regard as their byproducts are water-soluble and can be easily removed by aqueous workup.

Conclusion

The derivatization of 4-(3-piperidinyloxy)benzonitrile through amide bond formation is a versatile strategy in drug discovery. The success of this transformation hinges on the judicious selection of the coupling reagent and the careful optimization of reaction conditions. For routine couplings where cost is a consideration, EDC/HOBt remains a reliable choice. For more challenging substrates, particularly those involving steric hindrance, the superior reactivity of HATU often justifies its higher cost. T3P® presents a compelling modern alternative, combining high efficiency with a favorable environmental and safety profile. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize novel derivatives of this important scaffold.

References

-

Organic & Biomolecular Chemistry. (2022). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

-

PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

-

ResearchGate. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Technology Networks. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

R Discovery. (2013). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

-

MDPI. (2023). Epimerisation in Peptide Synthesis. [Link]

-

ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. [Link]

-

Spiral. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Link]

-

ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

-

AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

-

PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. [Link]

-

RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

MDPI. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

-

ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

-

ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

-

PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. [Link]

-

RSC Publishing. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. [Link]

-

PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

-

ResearchGate. (2025). The Synthesis of Sterically Hindered Amides. [Link]

-

CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides. [Link]

-

Catrin. (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. [Link]

-

AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

- Google Patents. (n.d.).

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. amri.staging.ribbitt.com [amri.staging.ribbitt.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 16. Lab Reporter [fishersci.dk]

- 17. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Piperidinyloxy)benzonitrile

Welcome to the technical support guide for the synthesis of 4-(3-Piperidinyloxy)benzonitrile, a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.

Overview of Synthetic Strategies

The synthesis of 4-(3-Piperidinyloxy)benzonitrile typically involves two core steps: the formation of the ether linkage and the deprotection of the piperidine nitrogen. The most prevalent and scalable methods for the crucial C-O bond formation are the Williamson-type ether synthesis (specifically, a Nucleophilic Aromatic Substitution, or SNAr) and the Mitsunobu reaction.

-

Strategy 1: SNAr Reaction: This is often the preferred industrial route. It involves the reaction of an N-protected 3-hydroxypiperidine with an activated aryl halide, such as 4-fluorobenzonitrile. The piperidine nitrogen must be protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent it from acting as a competing nucleophile.

-

Strategy 2: Mitsunobu Reaction: This reaction couples N-Boc-3-hydroxypiperidine directly with 4-cyanophenol using reagents like triphenylphosphine (PPh₃) and diethyl- or diisopropyl-azodicarboxylate (DEAD or DIAD).[1][2] While it proceeds under mild conditions, it generates stoichiometric amounts of byproducts that can complicate purification.[3][4]

The final step in both routes is the removal of the N-Boc protecting group under acidic conditions to yield the final product.

Sources

Technical Support Center: Strategies for Removing Unreacted 3-Hydroxypiperidine

Welcome to the technical support guide for handling a common yet challenging purification issue: the removal of unreacted 3-hydroxypiperidine from reaction mixtures. As a versatile and widely used building block in pharmaceutical and agrochemical synthesis, 3-hydroxypiperidine's unique properties make it an invaluable reagent.[1][2] However, these same properties—namely its high polarity, water solubility, and basicity—can complicate its removal post-reaction, leading to purification challenges that can impact yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore various field-proven techniques, from classical acid-base extractions to modern scavenger resin and chromatographic strategies.

Part 1: Understanding the Challenge - Physicochemical Properties

The key to effectively removing 3-hydroxypiperidine is to understand its physicochemical properties. Its dual functionality (a secondary amine and a secondary alcohol) dictates its behavior. The piperidine nitrogen is basic, while the hydroxyl group increases its polarity and hydrogen-bonding capability. This profile makes it highly soluble in water and other polar solvents.[1][2][3]

| Property | Value | Significance for Purification |

| Molecular Formula | C₅H₁₁NO | Low molecular weight.[1] |

| Molecular Weight | 101.15 g/mol | Can be difficult to separate from products of similar weight by size exclusion.[1] |

| Appearance | White to light yellow crystalline solid or powder.[2][4] | Can be visually misleading if product is also a solid. |

| Melting Point | 57-64 °C | Relatively low melting point.[2][4][5] |

| Boiling Point | 67-69 °C @ 2 mmHg | High boiling point at atmospheric pressure makes it non-volatile; removal by evaporation is difficult unless the desired product is highly volatile.[4] |

| Water Solubility | High (1 g/mL) | Can be exploited for aqueous washes, but also means it can partition into aqueous layers with polar products.[5] |

| Organic Solubility | Soluble in ethanol and various other organic solvents. | Its broad solubility can make selective extraction or recrystallization challenging.[1] |

| Basicity (pKa) | The pKa of the conjugate acid is ~10-11. | The secondary amine is readily protonated by dilute acids, which is the basis for removal by acidic wash.[6] |

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 3-hydroxypiperidine so difficult to remove with a standard water wash?

While 3-hydroxypiperidine is highly soluble in water, it is also soluble in many polar organic solvents used in reactions (e.g., THF, ethanol, DCM).[1] During a neutral water wash, it will partition between the organic and aqueous layers, leading to incomplete removal. Its basic nature is the key property to exploit for more effective separation.

Q2: I performed an acidic wash to remove the 3-hydroxypiperidine, but my yield dropped significantly. What happened?

This strongly suggests your desired product may also be basic or acid-sensitive. The acidic wash protonates all basic compounds, including your product, pulling them into the aqueous layer. Alternatively, your product may have acid-labile functional groups (like a Boc protecting group or an acetal) that were cleaved under the acidic conditions.[7] Always assess the acid stability of your target compound before performing an acidic workup.

Q3: My TLC plate shows a persistent spot at the baseline, even after multiple workup steps. How can I be sure it's 3-hydroxypiperidine?

The most straightforward method is to run a co-spot on your TLC plate. Place a spot of your reaction mixture, a spot of a pure 3-hydroxypiperidine standard, and a third spot where you have applied both the mixture and the standard on top of each other. If the baseline spot is indeed 3-hydroxypiperidine, the co-spot will appear as a single, unified spot.

Q4: Is it possible to remove 3-hydroxypiperidine by putting the reaction mixture on a silica gel column?

Yes, but it presents challenges. As a polar amine, 3-hydroxypiperidine interacts very strongly with the acidic surface of silica gel, often resulting in significant peak tailing or irreversible binding to the column.[8] This can lead to poor separation and low recovery of your desired product if it elutes nearby. This issue can be managed by using a mobile phase containing a basic additive.

Part 3: In-Depth Troubleshooting and Protocols

This section provides detailed methodologies for the most effective removal strategies.

Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)

This is the first-line method for removing basic impurities when the desired product is neutral and stable to acid.

Causality: The principle is a simple acid-base reaction. By washing the organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl, 10% citric acid), the basic nitrogen on 3-hydroxypiperidine is protonated. This forms a highly water-soluble ammonium salt, which is then extracted from the organic phase into the aqueous phase.[6][9]

Caption: Decision workflow for using an acidic wash.

Experimental Protocol: Acidic Wash

-

Dilution: Dilute the crude reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, DCM).

-

First Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl).

-

Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.

-

Separation: Allow the layers to separate completely. Drain the lower (aqueous) layer.

-

Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal. Monitor the pH of the aqueous layer to confirm it remains acidic.

-

Neutralization & Drying: Wash the organic layer with saturated aqueous sodium bicarbonate (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide: Acidic Wash

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Emulsion Formation | High concentration of reagents; insufficient solvent. | Add more organic solvent or brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking may be necessary. |

| Product Loss | Product is also basic and is extracted into the acid wash; Product has some water solubility. | Check the pH of the aqueous washes; if product is suspected, basify the combined aqueous layers and back-extract with an organic solvent. Use a milder acid like 10% citric acid. |

| Incomplete Removal | Insufficient acid used; not enough washes performed. | Use a larger volume of acid or increase the number of washes. Check the pH of the final aqueous wash to ensure it is acidic. |

Method 2: Amine Scavenging with Solid-Supported Reagents

Scavenger resins are functionalized polymers designed to react with and sequester excess reagents or by-products, which can then be removed by simple filtration.[10][11] This method is ideal for acid-sensitive products or for high-throughput synthesis.

Causality: Scavenging can occur via two main mechanisms:

-

Covalent Scavenging: The resin has an electrophilic functional group (e.g., isocyanate, sulfonyl chloride) that forms a covalent bond with the nucleophilic amine of 3-hydroxypiperidine.

-

Ion-Exchange Scavenging: A resin with acidic functional groups (e.g., sulfonic acid, -SO₃H), known as a Strong Cation Exchange (SCX) resin, protonates the amine. The resulting ammonium cation is bound to the polymer via an ionic interaction.[12] The product can be washed away, and the bound amine is removed with the resin.

Comparison of Common Amine Scavenger Resins

| Resin Type | Functional Group | Mechanism | Pros | Cons |

| Isocyanate Resin | -NCO | Covalent | Fast, high affinity for amines. | Reacts with other nucleophiles (e.g., alcohols, water); can be moisture-sensitive. |

| Sulfonyl Chloride Resin | -SO₂Cl | Covalent | Reacts with primary and secondary amines. | Can also react with alcohols; may require a non-nucleophilic base to scavenge HCl by-product. |

| SCX Resin | -SO₃H | Ion-Exchange | Highly effective for basic compounds, robust, simple to use.[12] | May bind basic products; requires a non-polar solvent system for best efficiency. |

Experimental Protocol: Strong Cation Exchange (SCX) Resin Scavenging

-

Resin Preparation: Swell the SCX resin in a suitable solvent (e.g., methanol or the reaction solvent) for 15-30 minutes before use.

-

Scavenging: Add the swollen resin to the crude reaction mixture (typically 3-5 molar equivalents relative to the excess 3-hydroxypiperidine).

-

Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 12 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of 3-hydroxypiperidine from the solution.

-

Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a fritted funnel is sufficient.

-

Rinsing: Wash the collected resin with a fresh portion of the solvent to recover any adsorbed product.

-

Workup: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

Method 3: Purification by Column Chromatography

When other methods fail or when multiple impurities are present, column chromatography is a powerful tool. However, special considerations are needed for basic amines.

Causality: The lone pair on the nitrogen of 3-hydroxypiperidine forms a strong interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to poor chromatographic performance. To overcome this, a small amount of a basic additive (e.g., triethylamine, ammonia in methanol) is added to the eluent.[9] This additive competes for the active sites on the silica, allowing the basic analyte to travel through the column more effectively and result in sharper, more symmetrical peaks.

Sources

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 6859-99-0: 3-Hydroxypiperidine | CymitQuimica [cymitquimica.com]

- 4. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 5. 3-Hydroxypiperidine = 98.0 NT 6859-99-0 [sigmaaldrich.com]

- 6. Workup [chem.rochester.edu]

- 7. 1-Boc-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 11. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]

- 12. biotage.com [biotage.com]

Technical Support Center: Stability Profile of 4-(3-Piperidinyloxy)benzonitrile

Executive Summary

4-(3-Piperidinyloxy)benzonitrile is a bifunctional building block containing a basic secondary amine (piperidine), an aryl-alkyl ether linkage, and a nitrile group. Under acidic conditions, its behavior is bimodal:

-

Thermodynamic Stability (Salt Formation): In dilute acids at ambient temperature, the compound is chemically stable but undergoes rapid protonation at the piperidine nitrogen, significantly altering solubility.

-

Chemical Degradation (Hydrolysis): Under forcing conditions (high temperature, strong aqueous acid), the nitrile group is the primary site of failure, hydrolyzing to the amide and subsequently the benzoic acid derivative. The ether linkage is generally robust unless exposed to specific Lewis acids or concentrated hydrohalic acids (HI/HBr).[1]

Module 1: The Chemistry of Degradation

To troubleshoot effectively, one must distinguish between reversible physical changes (salt formation) and irreversible chemical degradation.

Protonation (The "False" Degradation)

-

Condition: Dilute acid (e.g., 0.1% TFA, 1M HCl) at Room Temperature (RT).

-

Observation: Immediate precipitation in non-polar solvents or retention time shift in LC-MS.

-

Mechanism: The piperidine nitrogen (

) acts as a proton trap. -

Impact: This is reversible . Neutralization with base (e.g.,

) regenerates the parent compound.

Nitrile Hydrolysis (The Primary Risk)

-

Condition: Aqueous acid + Heat (

). -

Observation: Appearance of peaks with Mass

Da (Amide) or -

Mechanism: Acid-catalyzed nucleophilic addition of water to the cyano group.

-

Stage 1: Nitrile

Primary Amide (Mass -

Stage 2: Amide

Carboxylic Acid (Mass

-

Ether Cleavage (Low Risk)

-

Condition: Refluxing HBr or HI; or

. -

Observation: Loss of the piperidine ring; formation of 4-hydroxybenzonitrile.

-

Status: Unlikely in standard HPLC or workup conditions.

Visualization: Chemical Fate Pathways

Figure 1: Reaction pathways under acidic stress. Green paths are reversible workup steps; Red paths are irreversible degradation.

Module 2: Troubleshooting Guide

Scenario A: "I see a precipitate immediately after adding HCl."

-

Diagnosis: You have formed the hydrochloride salt.[2]

-

Why it happens: The free base is lipophilic; the salt is highly polar and insoluble in ether, DCM, or EtOAc.

-

Solution:

-

Filter the solid; this is likely your purified compound.

-

Verify by dissolving a small amount in water/methanol and checking LC-MS.

-

Do NOT heat to dissolve; this promotes hydrolysis.

-

Scenario B: "LC-MS shows a new peak at [M+18]."

-

Diagnosis: Partial hydrolysis to the amide (4-(3-piperidinyloxy)benzamide).

-

Likely Cause:

-

Left in acidic mobile phase (0.1% TFA) for >24 hours.

-

Rotary evaporation of acidic fractions at high bath temperature (

).

-

-

Corrective Action:

-

Keep autosampler temperature at

. -

Neutralize fractions immediately after collection.

-

Use Formic Acid instead of TFA/HCl if possible (weaker acid).

-

Scenario C: "My yield is low after acid deprotection of a BOC group."

-

Diagnosis: Over-reaction leading to nitrile hydrolysis.

-

Likely Cause: Using aqueous HCl or heating the reaction.

-

Optimization:

-

Use anhydrous acid: 4M HCl in Dioxane or TFA/DCM (1:1) .

-

Keep temperature at

to RT. -

Limit reaction time to 1-2 hours.

-

Module 3: Stability Data & Protocols

Accelerated Stability Data (Simulated)

| Condition | Duration | Temp | % Parent Remaining | Major Degradant |

| 0.1% TFA / Water | 24 Hours | 25°C | > 99.5% | None |

| 1N HCl (aq) | 4 Hours | 25°C | > 99.0% | Trace Amide |

| 1N HCl (aq) | 4 Hours | 60°C | 85.0% | Amide (+18) |

| 6N HCl (aq) | 1 Hour | 100°C | < 5.0% | Acid (+19) |

| 4M HCl / Dioxane | 4 Hours | 25°C | > 98.0% | None (Salt form) |

Standard Stress Test Protocol

Use this protocol to validate stability in your specific matrix.

-

Preparation: Dissolve 1 mg of compound in 1 mL of solvent (e.g., MeOH).

-

Acid Spike: Add 100 µL of 1N HCl.

-

Incubation:

-

Sample A: Keep at

(Control). -